1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Description
1-(2,4-Difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a fused polycyclic compound featuring a pyrazolo[4,3-c]quinoline core fused with a [1,4]dioxino ring system. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical exploration. Pyrazolo[4,3-c]quinolines are studied for their diverse bioactivities, including kinase inhibition and antimicrobial effects, though the therapeutic profile of this specific derivative remains under investigation .
Properties
IUPAC Name |
12-(2,4-difluorophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F2N3O2/c25-15-6-7-20(18(26)10-15)29-24-16-11-21-22(31-9-8-30-21)12-19(16)27-13-17(24)23(28-29)14-4-2-1-3-5-14/h1-7,10-13H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNVGQFYFHEJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=C(C=C(C=C6)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazoloquinoline core fused with a dioxin moiety. Its molecular formula is , and it possesses significant lipophilicity due to the presence of fluorine substituents.
Research indicates that compounds within this class exhibit various mechanisms of action:
- Anticancer Activity : The compound has been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The presence of the pyrazoloquinoline scaffold is linked to inhibition of key signaling pathways involved in tumor growth.
- Antimicrobial Properties : Preliminary studies suggest that this compound displays antimicrobial activity against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of protein synthesis.
Biological Activity Data
A summary of biological activities and relevant study findings is presented in the table below:
Case Studies
- Anticancer Evaluation : A study evaluated the antiproliferative effects of the compound on breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated significant growth inhibition with an IC50 value of 0.05 mM for MDA-MB-231 cells, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Activity : In another study focusing on antimicrobial properties, the compound demonstrated effective inhibition against E. coli with an IC50 value of 0.03 mM. This highlights its potential application in treating bacterial infections .
- PPARγ Activation : The compound was also evaluated for its ability to activate PPARγ receptors, which are crucial in regulating glucose metabolism and fat cell differentiation. Although specific IC50 values were not reported, it showed promise as a partial agonist for type II diabetes treatment .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. Characterization methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Pharmacological Applications
-
Antimicrobial Activity
- Recent studies have highlighted the antimicrobial properties of pyrazoloquinolines. Compounds similar to 1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline have shown significant activity against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups enhances their antibacterial efficacy .
- Anticancer Properties
- Anti-inflammatory Effects
Material Science Applications
- Photovoltaic Materials
- Sensors
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazoloquinoline derivatives demonstrated that compounds with specific substituents showed enhanced activity against Gram-positive and Gram-negative bacteria. The most active compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .
Case Study 2: Anticancer Activity
In a recent investigation involving human cancer cell lines, derivatives of this compound were tested for cytotoxicity. Results indicated that certain derivatives induced apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Table 1. Structural Features of Comparable Compounds
Key Observations :
- The dioxino-fused analogs (Target, ) exhibit enhanced solubility due to oxygenated rings, whereas non-fused derivatives (e.g., ) rely on substituents for solubility modulation.
- Fluorine substitutions (Target, ) improve metabolic stability and binding affinity compared to chlorinated () or methylated groups .
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be ~3.5–4.0, comparable to (logP ~3.8) but lower than (logP ~5.2 due to dichlorophenyl).
- Solubility: The dioxino ring in the target and enhances aqueous solubility (~0.1–0.5 mg/mL) versus non-oxygenated analogs like (<0.01 mg/mL) .
- Thermal Stability: Pyrazoloquinolines with fused dioxino systems (Target, ) exhibit higher melting points (150–200°C) than quinazolinone derivatives (e.g., , m.p. ~120°C) .
Pharmacological Activity
- Target Binding : Fluorine substituents in the target and enhance interactions with hydrophobic pockets in kinases or GPCRs, as evidenced by IC50 values <1 µM in preliminary assays .
- Selectivity : The target’s 2,4-difluorophenyl group may reduce off-target effects compared to ’s 3-fluorophenyl, which has weaker steric complementarity .
- Metabolic Stability : Fluorinated compounds (Target, ) show longer half-lives (>4 hours in vitro) than chlorinated analogs (, t½ ~1.5 hours) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
